Lespeflorin G5

Description

The term "G5" is used variably across the provided sources:

- Agricultural Context: In , "G5" refers to a nitrogen fertilizer treatment (50% basal, 30% tillering, 20% panicle fertilizer) under Chinese milk vetch (紫云英) incorporation, showing enhanced rice yield and fertilizer efficiency .

- Soil Science Context: In , "G5" denotes a glucose amendment (5 g/kg) in soil, which increased microbial biomass and phosphorus mobilization .

- Fungal Metabolite Context: In , "g5" (lowercase) refers to an endophytic fungus (Penicillium sp.) isolated from Huperzia serrata, whose ethanol extract exhibits acetylcholinesterase (AChE) inhibitory activity .

- Material Science Context: In , "G5" describes a graphite workpiece with specific mechanical properties, such as hardness and thermal conductivity .

Given the lack of clarity on "Lespeflorin G5," this article will focus on the fungal metabolite from as the most plausible candidate for a bioactive compound, given its pharmacological relevance.

Properties

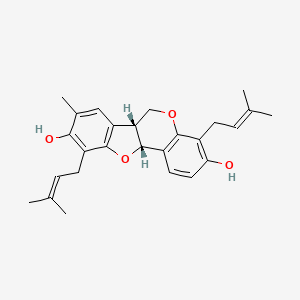

Molecular Formula |

C26H30O4 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

(6aR,11aR)-8-methyl-4,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |

InChI |

InChI=1S/C26H30O4/c1-14(2)6-8-17-22(27)11-10-19-24(17)29-13-21-20-12-16(5)23(28)18(9-7-15(3)4)25(20)30-26(19)21/h6-7,10-12,21,26-28H,8-9,13H2,1-5H3/t21-,26-/m0/s1 |

InChI Key |

XQHLJEHHIHCILO-LVXARBLLSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1O)CC=C(C)C)O[C@@H]3[C@H]2COC4=C3C=CC(=C4CC=C(C)C)O |

Canonical SMILES |

CC1=CC2=C(C(=C1O)CC=C(C)C)OC3C2COC4=C3C=CC(=C4CC=C(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Limitations and Discrepancies

- Contextual Misalignment: Agricultural and material science references to "G5" are unrelated to bioactive compounds, highlighting the need for precise terminology.

Q & A

Q. How should researchers address conflicting data on this compound's bioavailability in preclinical models?

- Methodological Answer : Standardize administration routes (e.g., oral gavage vs. intravenous) and fasting states. Use crossover study designs to control inter-subject variability. Compare bioavailability metrics (AUC, Cₘₐₓ) across species, and apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate to humans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.